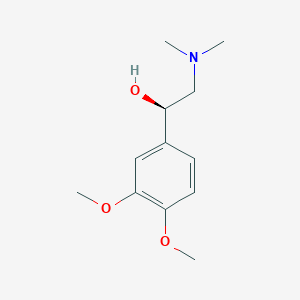

(-)-Macromerine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

19751-75-8 |

|---|---|

Formule moléculaire |

C12H19NO3 |

Poids moléculaire |

225.28 g/mol |

Nom IUPAC |

(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |

InChI |

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1 |

Clé InChI |

YAIPYAQVBZPSSC-JTQLQIEISA-N |

SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

SMILES isomérique |

CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O |

SMILES canonique |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemistry

Model Compound for Phenethylamines

(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.

Synthesis Methods

The synthesis of (-)-macromerine can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.

Biology

Neurotransmitter Interactions

Research indicates that (-)-macromerine interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.

Case Study: Neuropharmacological Effects

A study highlighted that compounds similar to (-)-macromerine exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .

Medicine

Therapeutic Potential

Ongoing research is exploring the therapeutic uses of (-)-macromerine in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .

Safety Profile

Despite its potential benefits, safety concerns have been raised regarding the use of (-)-macromerine and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .

Industry

Material Development

In industrial applications, (-)-macromerine serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for phenethylamines | Facilitates understanding of chemical reactivity |

| Biology | Neurotransmitter interactions | Potential mood modulation effects |

| Medicine | Therapeutic agent | Investigated for treating neurological disorders |

| Industry | Precursor for bioactive compounds | Valuable in material development |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(-)-Macromerine belongs to a class of methylated β-phenethylamines. Key structural and functional analogs include normacromerine, bisnormacromerine, and mescaline.

Table 1: Structural and Pharmacological Comparison

Pharmacological Contrasts

- Mescaline, however, disrupts avoidance responses at lower doses (20 mg/kg intraperitoneal) .

- Receptor Interactions: N-Methylation in phenethylamines (e.g., (-)-Macromerine) is associated with reduced serotonin receptor agonism, a key mechanism for hallucinogenic effects . Mescaline’s unmethylated amine and trimethoxy structure enhance 5-HT₂A receptor binding .

Conflicting Reports and Misconceptions

- Potency Claims : Counterculture reports suggest (-)-Macromerine has "1/5th the potency of mescaline," but this is disputed. Given its low concentration in cacti (0.07–0.16% vs. mescaline’s 1–6% in peyote), effective doses would require ~50× more plant material, making practical use implausible .

- Seasonal Alkaloid Variation: While peyote shows seasonal shifts in mescaline content, similar fluctuations in C. macromeris alkaloids are unconfirmed, with biosynthetic studies suggesting minimal interconversion between normacromerine and (-)-Macromerine .

Q & A

Q. What methodologies ensure the reproducibility of (-)-Macromerine studies across independent laboratories?

- Answer : Detailed supplemental materials must include step-by-step protocols, raw data (e.g., NMR spectra, chromatograms), and instrument calibration records. Open-access repositories (e.g., Zenodo) host datasets. Collaborative ring trials with blinded samples confirm inter-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.